Woodfordin C

DNA topoisomerase II inhibition Antitumor mechanism of action Tannin pharmacology

Woodfordin C (woodfruticosin) is a macrocyclic hydrolyzable tannin dimer belonging to the ellagitannin subclass, first isolated from Woodfordia fruticosa flowers and leaves. It possesses a characteristic macro-ring structure linking two monomeric units via a woodfordinoyl bridge, distinguishing it from linear ellagitannin dimers.

Molecular Formula C75H52O48
Molecular Weight 1721.2 g/mol
CAS No. 126347-63-5
Cat. No. B144464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWoodfordin C
CAS126347-63-5
Synonymswoodfordin C
woodfruticosin
Molecular FormulaC75H52O48
Molecular Weight1721.2 g/mol
Structural Identifiers
SMILESC1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O
InChIInChI=1S/C75H52O48/c76-13-38-62(119-66(103)16-1-25(77)44(88)26(78)2-16)61-35(87)14-112-69(106)19-7-31(83)47(91)53(97)40(19)43-22(72(109)118-61)12-37(52(96)56(43)100)115-60-24(10-34(86)50(94)58(60)102)74(111)122-65-64(121-67(104)17-3-27(79)45(89)28(80)4-17)63-39(117-75(65)123-68(105)18-5-29(81)46(90)30(82)6-18)15-113-70(107)21-11-36(114-59-23(73(110)116-38)9-33(85)49(93)57(59)101)51(95)55(99)42(21)41-20(71(108)120-63)8-32(84)48(92)54(41)98/h1-13,35,38-39,61-65,75,77-102H,14-15H2
InChIKeyWDXFHUYTXOHJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Woodfordin C (CAS 126347-63-5): A Macrocyclic Ellagitannin Dimer with DNA Topoisomerase II Inhibitory Activity for Antitumor Research Procurement


Woodfordin C (woodfruticosin) is a macrocyclic hydrolyzable tannin dimer belonging to the ellagitannin subclass, first isolated from Woodfordia fruticosa flowers and leaves [1][2]. It possesses a characteristic macro-ring structure linking two monomeric units via a woodfordinoyl bridge, distinguishing it from linear ellagitannin dimers. The compound has been identified as a DNA topoisomerase II (topo-II) inhibitor and has demonstrated both in vitro cytotoxicity against selected tumor cell lines and in vivo antitumor activity in murine models [3].

Why Woodfordin C Cannot Be Interchanged with Other Ellagitannins: Structural Determinants of Differential Bioactivity


Superficial class similarity among ellagitannins masks critical pharmacophoric differences that preclude generic substitution. Woodfordin C's macrocyclic structure, defined by a specific woodfordinoyl bridging unit and distinct galloyl substitution pattern, confers a unique topo-II inhibitory profile that differs qualitatively from both clinical topo-II poisons (etoposide, adriamycin) and structurally related macrocyclic dimers such as oenothein B and cuphiins [1][2]. While oenothein B demonstrates superior direct cytotoxicity (IC50 = 11.4 µg/mL against S-180), Woodfordin C exhibits stronger topo-II inhibition than etoposide and adriamycin, coupled with a divergent tumor-cell selectivity pattern and lower toxicity toward normal cells [3]. These differential pharmacological features cannot be predicted from monomer composition alone and underscore the procurement risk of assuming functional equivalence within this compound class.

Woodfordin C Procurement-Relevant Quantitative Differentiation Evidence Against Key Comparators


DNA Topoisomerase II Inhibitory Potency: Woodfordin C Versus Etoposide and Adriamycin

In a direct comparative study using purified DNA topoisomerase II, Woodfordin C (WFC) exhibited inhibitory activity that was qualitatively and quantitatively stronger than that of both etoposide (ETP) and adriamycin (ADR), two clinically established topo-II inhibitors [1]. While the study reported the effect as 'much stronger' without providing exact IC50 values, the rank-order potency was clearly WFC > ETP/ADR under identical assay conditions. This differential topo-II inhibition aligns with WFC's mechanism of selectively suppressing intracellular DNA synthesis without affecting RNA or protein synthesis, a pattern not fully replicated by ETP or ADR [1].

DNA topoisomerase II inhibition Antitumor mechanism of action Tannin pharmacology

Differential Tumor Cell Line Sensitivity Profile: Woodfordin C Versus Etoposide and Adriamycin

When tested against a panel of human tumor cell lines, Woodfordin C demonstrated a divergent sensitivity pattern compared to etoposide (ETP) and adriamycin (ADR) [1]. WFC showed remarkable growth inhibitory activity against PC-1 cells (human lung cancer) and moderate activity against MKN45 (gastric cancer) and KB (oral epidermoid carcinoma) cells. However, against other tested lines, WFC exhibited weaker overall growth inhibition than ETP or ADR. This inverted selectivity profile—stronger topo-II inhibition yet weaker broad-spectrum cytotoxicity—suggests that WFC's antitumor activity is mediated through a mechanism distinguishable from that of classical topo-II poisons [1].

Tumor cell cytotoxicity Selective antitumor activity Cell line profiling

Reduced Cytotoxicity Toward Normal Human Cells: Woodfordin C Versus Adriamycin

In a comparative evaluation of four macrocyclic ellagitannin dimers (woodfordin C, oenothein B, cuphiin D1, cuphiin D2) against human carcinoma cell lines and a normal human amnion cell line (WISH), all four compounds significantly inhibited the growth of KB, HeLa, DU-145, Hep 3B, and HL-60 tumor cells while exhibiting less cytotoxicity than adriamycin against the normal WISH cell line [1]. This differential—maintained antitumor activity with reduced normal-cell toxicity—was observed consistently across the four macrocyclic dimers tested, distinguishing this compound class from the clinical comparator adriamycin [1].

Normal cell cytotoxicity Therapeutic index Selectivity screening

Endothelium-Dependent Vasorelaxant Activity Without Calcium Influx Alteration

Woodfordin C, along with oenothein B and eucalbanin B isolated from Cuphea carthagenensis, induced concentration-dependent vasorelaxation in rat aortic rings pre-contracted with noradrenaline across the 20–180 µM range [1]. This effect was abolished by endothelial removal or pre-incubation with L-NAME (10 µM), an NO synthase inhibitor, confirming an endothelium-dependent, NO-mediated mechanism. Notably, none of the tested ellagitannins significantly altered maximal contractile responses or pD2 values to CaCl2 in KCl-depolarized rat portal vein preparations, indicating that the vasorelaxant effect operates without modulating calcium influx in vascular smooth muscle [1]. Among the three compounds tested, the study did not report statistically significant potency differences, suggesting a shared class mechanism.

Vasorelaxation Nitric oxide signaling Cardiovascular pharmacology

In Vivo Antitumor Efficacy: Woodfordin C Activity Against Subcutaneously Inoculated Colon38

Woodfordin C demonstrated in vivo growth inhibitory activity against subcutaneously inoculated Colon38 tumor in mice [1]. This in vivo finding extends the compound's antitumor relevance beyond in vitro cytotoxicity, providing evidence that Woodfordin C can achieve pharmacologically meaningful exposure and tumor growth suppression in a whole-animal model. While the study did not directly compare WFC with ETP or ADR in this specific in vivo model, the demonstration of in vivo efficacy corroborates the mechanistic relevance of its topo-II inhibitory activity [1].

In vivo antitumor activity Colon38 murine model Preclinical efficacy

Selective Cytotoxicity Against Human Oral Squamous Cell Carcinoma With Sparing of Normal Cells

In a review summarizing the biological activities of high-molecular-weight vegetable polyphenols, the macrocyclic dimers oenothein B, camelliin B, and woodfordin C were reported to exhibit remarkable cytotoxicity against human oral squamous cell carcinoma (OSCC) cells while sparing normal cells [1]. These active tannins induced apoptosis of tumor cells but did not show comparable toxicity against normal cell counterparts. The cytotoxic activity of these macrocyclic dimers, on a per-molecule basis, was reported to be one order of magnitude higher than that of gallic acid and epigallocatechin gallate (EGCG) [2], providing a quantitative benchmark for potency ranking within the polyphenol family.

Oral squamous cell carcinoma Tumor-selective cytotoxicity Apoptosis induction

Woodfordin C: Evidence-Backed Research and Industrial Application Scenarios


Mechanistic Studies of Non-Classical Topoisomerase II Inhibition

Woodfordin C's demonstrated stronger topo-II inhibition than etoposide and adriamycin [1], combined with its selective suppression of DNA synthesis without affecting RNA/protein synthesis, positions it as a tool compound for dissecting non-classical topo-II inhibitory mechanisms. Research groups investigating topo-II catalytic inhibition distinct from poison-mediated strand breakage can deploy Woodfordin C to probe structure-activity relationships within the macrocyclic ellagitannin pharmacophore, potentially identifying novel binding modes on the topo-II enzyme.

Selective Antitumor Lead Optimization Targeting PC-1 Lung Cancer Phenotype

Woodfordin C's remarkable activity against PC-1 human lung cancer cells, in contrast to its weaker broad-spectrum cytotoxicity [1], recommends its use as a phenotypic screening probe for identifying molecular determinants of sensitivity in lung adenocarcinoma. Procurement for cell-line profiling panels can leverage this differential to map sensitivity biomarkers, facilitating the rational design of Woodfordin C analogs with improved selectivity for lung cancer subtypes.

Tumor-Selective Cytotoxicity Screening in Head and Neck Cancer Models

The documented selectivity of Woodfordin C and related macrocyclic dimers for oral squamous cell carcinoma cells over normal cells, with apoptotic induction [1][2], supports its use in head and neck cancer drug discovery programs. Woodfordin C can serve as a reference standard for benchmarking novel OSCC-selective agents, particularly in assays requiring compounds with a ~10-fold potency advantage over monomeric polyphenols such as gallic acid and EGCG [2].

Endothelium-Dependent Vasorelaxation Research in Cardiovascular Pharmacology

Woodfordin C's NO-mediated, endothelium-dependent vasorelaxant activity without calcium influx alteration [1] makes it a suitable positive control or tool compound for ex vivo vascular reactivity studies. Researchers investigating endothelial NO synthase activation pathways can utilize Woodfordin C within the 20–180 µM concentration range to calibrate aortic ring assays, particularly when screening plant-derived polyphenols for vasoactive properties.

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